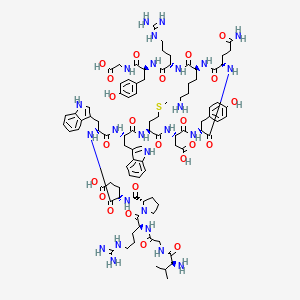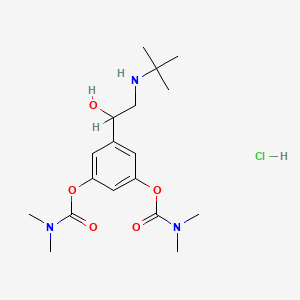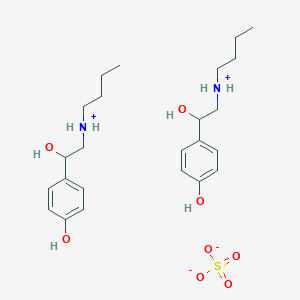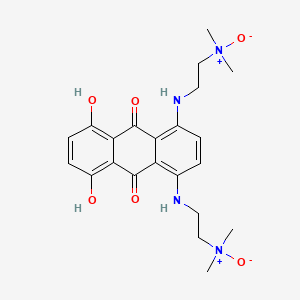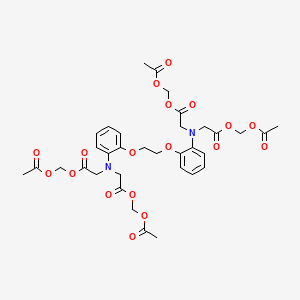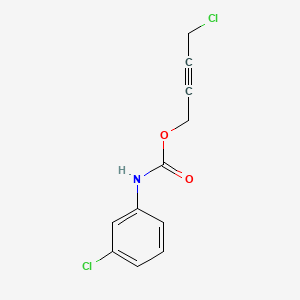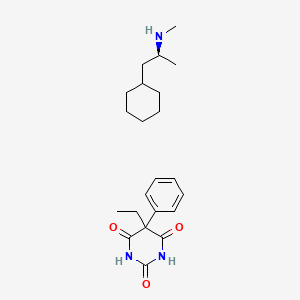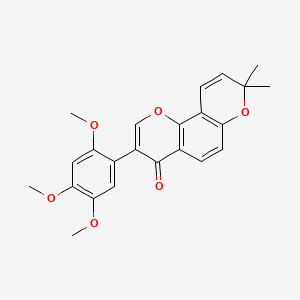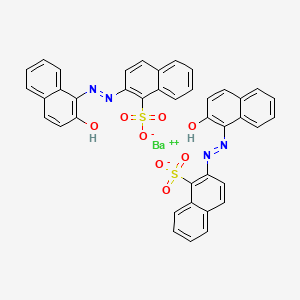
BAY 36-7620
Übersicht
Beschreibung
BAY 367620 is a synthetic organic compound developed by Bayer AG. It is known for its role as a metabotropic glutamate receptor antagonist, specifically targeting the metabotropic glutamate receptor 1 (mGlu1 receptor). This compound has been studied for its potential therapeutic applications in nervous system diseases, including epilepsy .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable tool for studying the structure and function of metabotropic glutamate receptors.
Biology: The compound is used to investigate the role of mGlu1 receptors in cellular signaling and neurobiology.
Medicine: BAY 367620 has shown promise in preclinical studies for the treatment of nervous system diseases, including epilepsy and certain types of cancer.
Industry: The compound’s unique properties make it a candidate for the development of new therapeutic agents targeting mGlu1 receptors
Wirkmechanismus
BAY 367620 exerts its effects by antagonizing the metabotropic glutamate receptor 1 (mGlu1 receptor). This receptor is involved in various cellular signaling pathways, including the regulation of neurotransmitter release and synaptic plasticity. By inhibiting the mGlu1 receptor, BAY 367620 can modulate these pathways, leading to potential therapeutic effects in conditions like epilepsy and cancer. The compound’s mechanism involves blocking the receptor’s activity, thereby preventing the downstream signaling events that contribute to disease progression .
Biochemische Analyse
Biochemical Properties
BAY 36-7620 interacts with the mGlu1 receptor, a G-protein-coupled receptor involved in neuronal excitability and synaptic plasticity . As a non-competitive antagonist, this compound binds to an allosteric site on the receptor, which inhibits the receptor’s activity . This interaction with the mGlu1 receptor is crucial for the biochemical effects of this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it inhibits cell proliferation and induces apoptosis . It also impairs classical conditioning and associated synaptic plasticity in hippocampal neurons . These effects are believed to be mediated through its interaction with the mGlu1 receptor and subsequent modulation of intracellular signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mGlu1 receptor, leading to the inhibition of the receptor’s activity . This results in the modulation of downstream signaling pathways, including the PI3K/Akt/mTOR pathway . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Given its role as a mGlu1 receptor antagonist, it is likely to be involved in glutamate signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly described in the literature. As a small molecule, it is likely to be able to diffuse across cell membranes and distribute throughout the body following systemic administration .
Subcellular Localization
Given its role as a mGlu1 receptor antagonist, it is likely to be found in the vicinity of mGlu1 receptors, which are typically located on the cell membrane .
Vorbereitungsmethoden
The synthesis of BAY 367620 involves several steps, starting with the preparation of the core structure. The key intermediate is (3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one. The synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the naphthalen-2-ylmethyl group: This step involves the addition of the naphthalen-2-ylmethyl group to the core structure through a nucleophilic substitution reaction.
Final modifications:
Analyse Chemischer Reaktionen
BAY 367620 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
BAY 367620 is unique in its specific targeting of the mGlu1 receptor. Similar compounds include:
Riluzole: Another mGlu1 receptor antagonist, but with distinct pharmacological properties.
LY367385: A selective mGlu1 receptor antagonist with different binding characteristics.
CPCCOEt: An mGlu1 receptor antagonist with a different chemical structure and mechanism of action.
Compared to these compounds, BAY 367620 offers unique advantages in terms of its potency and selectivity for the mGlu1 receptor, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRWLJKDBYYOG-MJGOQNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232605-26-4 | |
| Record name | BAY-36-7620 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-36-7620 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BAY36-7620 acts as a non-competitive antagonist of mGluR1, binding to a site distinct from the glutamate binding site. [] This binding inhibits the receptor's constitutive activity, making BAY36-7620 an inverse agonist. [] The interaction primarily occurs within the transmembrane region of mGluR1, specifically transmembrane helices 4 to 7. [] This binding prevents agonist-induced signaling, leading to a decrease in downstream signaling pathways associated with mGluR1 activation, such as the phosphatidylinositol-calcium second messenger system. []
ANone: The provided research papers do not explicitly discuss stability and formulation strategies for BAY36-7620. Further investigation into these aspects is necessary.
ANone: The development of resistance to BAY36-7620 and potential cross-resistance with other compounds has not been extensively studied in the provided research papers. Further research is needed to understand the long-term effects of mGluR1 inhibition and the potential emergence of resistance.
A: BAY36-7620 represents a significant milestone in mGluR1 research as the first described inverse agonist for this receptor. [] Its discovery enabled further investigation into the role of mGluR1 constitutive activity in various physiological and pathological processes, including cancer development and progression. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




